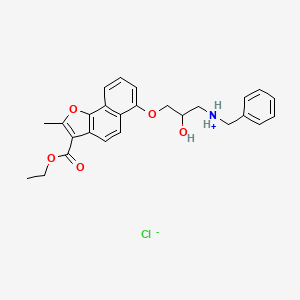
Naphtho(1,2-b)furan-3-carboxylic acid, 6-(2-hydroxy-3-(benzylamino)propoxy)-2-methyl-, ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho(1,2-b)furan-3-carboxylic acid, 6-(2-hydroxy-3-(benzylamino)propoxy)-2-methyl-, ethyl ester, monohydrochloride is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development .
Preparation Methods
The synthesis of Naphtho(1,2-b)furan-3-carboxylic acid, 6-(2-hydroxy-3-(benzylamino)propoxy)-2-methyl-, ethyl ester, monohydrochloride involves multiple steps. The synthetic route typically starts with the formation of the benzofuran core, followed by the introduction of various functional groups. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Naphtho(1,2-b)furan-3-carboxylic acid, 6-(2-hydroxy-3-(benzylamino)propoxy)-2-methyl-, ethyl ester, monohydrochloride has numerous scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it may have applications in the development of pharmaceuticals for treating skin diseases such as cancer and psoriasis .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with microbial enzymes, inhibiting their activity and leading to the death of the microbes. In the context of skin diseases, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to Naphtho(1,2-b)furan-3-carboxylic acid, 6-(2-hydroxy-3-(benzylamino)propoxy)-2-methyl-, ethyl ester, monohydrochloride include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin. These compounds also exhibit a wide range of biological activities and have been used in the treatment of various diseases. the unique structural features and specific functional groups of this compound may confer distinct advantages in terms of its biological activity and therapeutic potential .
Properties
CAS No. |
76410-24-7 |
|---|---|
Molecular Formula |
C26H28ClNO5 |
Molecular Weight |
470.0 g/mol |
IUPAC Name |
benzyl-[3-(3-ethoxycarbonyl-2-methylbenzo[g][1]benzofuran-6-yl)oxy-2-hydroxypropyl]azanium;chloride |
InChI |
InChI=1S/C26H27NO5.ClH/c1-3-30-26(29)24-17(2)32-25-21-10-7-11-23(20(21)12-13-22(24)25)31-16-19(28)15-27-14-18-8-5-4-6-9-18;/h4-13,19,27-28H,3,14-16H2,1-2H3;1H |
InChI Key |
GJBXSZLRYRCCRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=CC3=C2C=CC=C3OCC(C[NH2+]CC4=CC=CC=C4)O)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















